molecular formula C12H12F3NO4 B2598989 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid CAS No. 199340-78-8

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid

Cat. No.: B2598989
CAS No.: 199340-78-8
M. Wt: 291.226
InChI Key: KZKTUYPKXNOMKO-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid is a fluorinated amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 2,2,2-trifluoroethyl (Tfe) substituent on the amino moiety. The Cbz group is widely used in peptide synthesis to protect amine functionalities during reactions , while the Tfe group introduces strong electron-withdrawing effects due to its trifluoromethyl moiety. This structural combination enhances metabolic stability and modulates physicochemical properties, such as lipophilicity and acidity, making the compound valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

2-[phenylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c13-12(14,15)8-16(6-10(17)18)11(19)20-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKTUYPKXNOMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The trifluoroethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the aminoacetic acid moiety, which can be achieved through various methods, including the use of glycine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, while the trifluoroethyl group can enhance the compound’s stability and reactivity. The aminoacetic acid moiety allows for interactions with enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituents of 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid with analogous Cbz-protected amino acids:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Effects Reference
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid Trifluoromethyl on β-carbon C₁₁H₁₀F₃NO₄ 277.2 Enhanced acidity (pKa ~3.5); increased metabolic resistance
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid 4-Chlorophenyl on α-carbon C₁₆H₁₄ClNO₄ 319.75 Aromatic hydrophobicity; potential π-π interactions in target binding
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl on β-carbon C₁₈H₁₇FNO₄ 330.3 Fluorine-induced polarity; improved bioavailability
2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Dihydrobenzodioxin on α-carbon C₁₈H₁₇NO₆ 343.34 Bulky aromatic substituent; steric hindrance may reduce enzymatic cleavage
Target Compound: this compound Tfe on amino group C₁₂H₁₁F₃NO₄* ~308.2* High electronegativity; improved stability under acidic/basic conditions -

Physicochemical Properties

  • Acidity: The trifluoroethyl group increases the compound’s acidity compared to non-fluorinated analogs. For example, 2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has a predicted pKa of 3.44 , while the Tfe-substituted compound likely has a lower pKa due to stronger electron withdrawal .

Biological Activity

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid, also known as Cbz-TfeGly-OH, is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a benzyloxycarbonyl (Cbz) protecting group and a trifluoroethyl (Tfe) moiety, which may influence its biological activity and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C12H12F3NO4C_{12}H_{12}F_3NO_4, with a molecular weight of approximately 293.23 g/mol. This structure suggests potential applications in peptide synthesis and drug development.

1. Peptide Synthesis

The presence of the Cbz protecting group allows for selective removal under mild conditions, making it suitable for peptide synthesis. This capability is crucial for researchers aiming to create complex peptide structures with specific biological functions. The trifluoroethyl group may enhance the lipophilicity and metabolic stability of the resulting peptides, potentially leading to improved pharmacokinetic properties.

2. Medicinal Chemistry Applications

Research indicates that compounds featuring trifluoroethyl groups can modulate various biological properties, including:

  • Metabolic Stability : The trifluoroethyl moiety has been shown to improve the metabolic stability of drug molecules, making them more effective in vivo.
  • Binding Affinity : Trifluoroethyl-containing compounds often exhibit enhanced binding to biological targets, which could be advantageous in drug design.

Case Study: Synthesis and Characterization

A study reported the multi-step synthesis of Cbz-TfeGly-OH, detailing its characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The findings suggest that this compound can serve as a valuable building block in the development of peptide-based therapeutics.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
Cbz-TfeGly-OHStructurePotential use in peptide synthesis; metabolic stability enhancement
Benzyl 2-chloro-1,1,2-trifluoroethyl sulfideStructureCytotoxicity observed in hepatocytes
Potassium (2-(((benzyloxy)carbonyl)amino)ethyl)trifluoroborateStructureNot directly studied for biological activity but related to amino acid derivatives

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid?

Answer:
A typical approach involves ester hydrolysis under basic conditions. For example, lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at 0°C can cleave ester groups while preserving the benzyloxycarbonyl (Cbz) protecting group. This method minimizes side reactions and ensures high yields . The trifluoroethylamine moiety is typically introduced via alkylation or reductive amination before Cbz protection. Characterization via 1^1H/13^{13}C NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to minimize side reactions during trifluoroethyl group incorporation?

Answer:
The electron-withdrawing nature of the trifluoroethyl group increases steric hindrance and reactivity, necessitating precise control of temperature (e.g., 0–5°C for alkylation) and solvent polarity (e.g., dichloromethane or THF). Anhydrous conditions and slow reagent addition reduce undesired byproducts like over-alkylation or hydrolysis. Monitoring via thin-layer chromatography (TLC) or in situ FTIR helps track reaction progress .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 19^{19}F NMR is critical for confirming trifluoroethyl group integration (δ ~ -60 to -70 ppm for CF3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% by area normalization) and detect trace impurities .

Advanced: How to resolve discrepancies in reported 19^{19}19F NMR chemical shifts for trifluoroethyl-containing analogs?

Answer:
Variations in 19^{19}F NMR shifts often arise from solvent effects or pH-dependent conformational changes . To reconcile contradictions:

Compare spectra under standardized conditions (e.g., DMSO-d6_6 vs. CDCl3_3).

Use heteronuclear correlation experiments (e.g., 19^{19}F-1^1H HMBC) to confirm coupling patterns.

Validate purity via elemental analysis or LC-MS to rule out contamination .

Basic: What storage conditions ensure the stability of this compound?

Answer:
Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Cbz group. Desiccate to avoid moisture-induced degradation, as trifluoroethyl groups can enhance hygroscopicity .

Advanced: What challenges arise when modifying the benzyloxycarbonyl group in structural analogs?

Answer:
Substituting the benzyl group with bulkier aryl moieties can lead to steric clashes , reducing reaction yields. Strategies include:

  • Using orthogonal protecting groups (e.g., Fmoc) for stepwise synthesis .
  • Employing microwave-assisted synthesis to enhance reaction efficiency in sterically hindered systems .
  • Monitoring by 1^1H NMR to detect incomplete deprotection or side reactions .

Basic: How is the purity of this compound validated in academic research?

Answer:
Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 119–123°C for related Cbz-protected acids) indicate homogeneity .
  • Elemental Analysis : Match calculated and observed C/H/N ratios within 0.4% deviation .

Advanced: How to address low yields in coupling reactions involving the trifluoroethylamino moiety?

Answer:
Low yields often stem from poor nucleophilicity of the trifluoroethylamine. Mitigation strategies:

  • Activate the amine using Hünig’s base (DIPEA) or pyridine to scavenge acids.
  • Use coupling agents like HATU or EDCI for amide bond formation .
  • Optimize stoichiometry (1.2–1.5 equivalents of amine) to drive reactions to completion .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Use fume hoods to avoid inhalation of fluorinated intermediates.
  • Wear nitrile gloves and goggles to prevent skin/eye contact, as trifluoroethyl groups may enhance toxicity .
  • Dispose of waste via halogenated solvent protocols due to fluorine content .

Advanced: How to design analogs with improved metabolic stability for pharmacological studies?

Answer:

  • Replace the Cbz group with enzymatically stable alternatives (e.g., Boc or Alloc) .
  • Introduce deuterium at labile positions (e.g., α to the carboxylic acid) to slow oxidative metabolism.
  • Validate stability in liver microsome assays and correlate with logP values (target logP <3 for enhanced solubility) .

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